An In-depth Technical Guide to the Chemical Properties and Applications of 6-Azido-1-hexanol (Azido-C6-OH)
An In-depth Technical Guide to the Chemical Properties and Applications of 6-Azido-1-hexanol (Azido-C6-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of 6-azido-1-hexanol, a versatile bifunctional linker molecule. Its unique structure, featuring a terminal azide group and a primary alcohol, makes it a valuable reagent in bioconjugation, materials science, and synthetic organic chemistry, primarily through its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Core Chemical and Physical Properties
6-azido-1-hexanol, commonly referred to as Azido-C6-OH, is an organic compound that serves as a flexible linker. The hydroxyl group allows for initial derivatization, while the azide moiety is poised for highly specific "click" reactions.
Table 1: General and Physical Properties of 6-Azido-1-hexanol
| Property | Value | Reference |
| CAS Number | 146292-90-2 | [1][2] |
| Molecular Formula | C₆H₁₃N₃O | [1][2] |
| Molecular Weight | 143.19 g/mol | [1][2] |
| Appearance | Colorless to light yellow/orange clear liquid | [3] |
| Density | ~1 g/cm³ | [1] |
| Solubility | Sparingly soluble in water; soluble in many organic solvents. | [4] |
| Storage | Store at 2°C - 8°C in a tightly sealed container. | [1] |
Table 2: Computed Chemical Properties of 6-Azido-1-hexanol
| Property | Value | Reference |
| IUPAC Name | 6-azidohexan-1-ol | [2] |
| SMILES | C(CCCO)CCN=[N+]=[N-] | [1][2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Topological Polar Surface Area | 34.6 Ų | [2] |
| XLogP3-AA | 1.9 | [2] |
Reactivity and Applications: The Cornerstone of Click Chemistry
The primary utility of 6-azido-1-hexanol stems from the reactivity of its azide group in the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed variant (CuAAC).[5] This "click chemistry" reaction is renowned for its high efficiency, specificity (forming the 1,4-disubstituted triazole isomer), and compatibility with a wide range of functional groups, making it ideal for conjugating different molecular entities.[5][6] The resulting triazole ring is chemically stable and serves as a robust, non-hydrolyzable linker.[6]
The bifunctional nature of Azido-C6-OH allows for a two-step conjugation strategy. The hydroxyl group can first be used to attach the linker to a molecule of interest (e.g., via esterification or etherification). Subsequently, the azide group is available for a highly selective click reaction with an alkyne-functionalized partner.
Experimental Protocols
The following section details a representative protocol for a copper(I)-catalyzed azide-alkyne cycloaddition reaction using an azide like 6-azido-1-hexanol and a terminal alkyne.
Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole via CuAAC.
Materials:
-
6-azido-1-hexanol (1.1 equivalents)
-
Terminal alkyne (e.g., Phenylacetylene) (1.0 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 equivalents)
-
Sodium ascorbate (0.15 - 0.3 equivalents)
-
Solvent: 1:1 mixture of tert-Butanol and water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and 6-azido-1-hexanol (1.1 eq) in a 1:1 mixture of t-butanol and water to achieve a final concentration of approximately 0.1 M with respect to the alkyne.[4] Stir the solution to ensure homogeneity.
-
Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1M). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.[4]
-
Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed immediately by the copper(II) sulfate solution.[1][4] The reaction mixture may change color upon addition of the catalyst.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (the limiting alkyne) is consumed. Reactions are often complete within 1 to 24 hours.[1]
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[7]
-
Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.[7][8]
Safety and Handling
Organic azides like 6-azido-1-hexanol are potentially energetic compounds and should be handled with care.[4]
-
Heat and Shock Sensitivity: Avoid heating neat or in high concentrations. Azido compounds can be sensitive to shock and friction.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling this chemical.
-
Inhalation and Contact: The compound is listed as harmful if swallowed or in contact with skin and can cause serious eye irritation. Work in a well-ventilated fume hood.
-
Flammability: As an alcohol derivative, it may be flammable. Keep away from ignition sources.
This technical guide provides a foundational understanding of 6-azido-1-hexanol for its effective and safe use in research and development. Its robust performance in click chemistry reactions solidifies its role as a key tool for molecular assembly and bioconjugation.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
